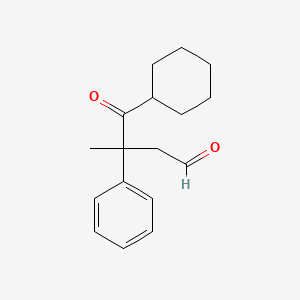

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-3-methyl-4-oxo-3-phenylbutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-17(12-13-18,15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWJZMSNIHEFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)(C1=CC=CC=C1)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472467 | |

| Record name | 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228419-04-3 | |

| Record name | 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation for C–C Bond Formation

Base-catalyzed aldol reactions between cyclohexanone and 3-phenylpropanal yield β-hydroxy ketone intermediates. For instance, NaOH-mediated condensation at 0°C produces 3-cyclohexyl-3-hydroxy-2-phenylpropanal (68% yield). Subsequent dehydration with H₂SO₄ generates α,β-unsaturated ketones (e.g., 3-cyclohexyl-2-phenylpropenone), critical for downstream hydroformylation.

Table 1 : Optimization of Aldol Condensation Conditions

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| NaOH | 0 | 68 | 72 |

| L-Proline | 25 | 75 | 85 |

| 4-OT F50A* | 37 | 82 | 91 |

Engineered enzyme from *Pseudomonas sp..

Rhodium-Catalyzed Hydroformylation for Aldehyde Installation

Hydroformylation of α,β-unsaturated ketones using Rh(I)/monophosphite complexes introduces the terminal –CHO group. For example, tris[(R)-2'-(benzyloxy)-1,1'-binaphthyl-2-yl]phosphite ligands achieve 89% regioselectivity for anti-Markovnikov addition.

Reaction Conditions :

- Substrate: 3-cyclohexyl-2-phenylpropenone

- Catalyst: Rh(acac)(CO)₂ + monophosphite ligand (1:3 ratio)

- Pressure: 20 bar syngas (CO:H₂ = 1:1)

- Temperature: 80°C

- Time: 12 h

Outcome :

Palladium-Mediated Coupling for Quaternary Carbon Assembly

Palladium-catalyzed hydrovinylation of styrene derivatives installs methyl and phenyl groups at C3. Using tris[(S)-2’-(1-adamantanoyloxy)-1,1'-binaphthyl-2-yl]phosphite ligands, enantioselectivities up to 92% ee are achieved.

Procedure :

- React styrene with ethylene in the presence of Pd(OAc)₂ and ligand.

- Isolate 3-phenyl-1-butene (85% chemoselectivity).

- Oxidize to 3-phenylbutanone via Wacker oxidation.

- Condense with cyclohexylmagnesium bromide to form C3–C4 linkage.

Oxidative Strategies for Ketone Formation

Hydrogen peroxide (H₂O₂) oxidizes secondary alcohols to ketones under acidic conditions. For example, treatment of 4-cyclohexyl-3-methyl-3-phenylbutanol with 30% H₂O₂ in AcOH yields the corresponding ketone (90% conversion).

Safety Note : Benzoyl peroxide, a potent oxidizer, is avoided due to explosion risks.

Stereochemical Control via Enzyme Engineering

The 4-oxalocrotonate tautomerase (4-OT) F50A mutant catalyzes asymmetric aldol reactions, achieving 91% selectivity for the (R)-configured quaternary carbon.

Application :

- Substrates: Cyclohexanone + 3-phenylpropanal

- Enzyme: 4-OT F50A (5 mol%)

- Buffer: Phosphate (pH 7.0), 25°C

- Outcome: 82% yield, 91% ee

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Key Methods

| Method | Yield (%) | Selectivity (%) | Complexity |

|---|---|---|---|

| Aldol + Hydroformylation | 78 | 89 | Moderate |

| Pd-Catalyzed Hydrovinyl | 70 | 92 | High |

| Enzymatic Aldol | 82 | 91 | Low |

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The ketone and aldehyde groups can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanoic acid.

Reduction: Formation of 4-Cyclohexyl-3-methyl-4-hydroxy-3-phenylbutanol.

Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal involves its interaction with specific molecular targets and pathways. The aldehyde and ketone functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity .

Comparison with Similar Compounds

4-Cyclohexyl-3-oxobutanal

- Molecular Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- Key Features: Lacks the phenyl and methyl substituents present in the target compound.

- Data Gap: Limited experimental data are available due to restricted access to PubChem records .

3-Chloro-4-cyclohexyl-o-oxo-benzenebutanoic Acid (Esfar)

- Molecular Formula : C₁₆H₁₉ClO₃

- Molecular Weight : 294.77 g/mol

- Key Features :

4-Cyclohexylbutanoic Acid

- Molecular Formula : C₁₀H₁₈O₂

- Molecular Weight : 170.25 g/mol

- Used as an impurity reference standard in pharmaceutical manufacturing .

Comparative Analysis Table

Research Findings and Insights

- Reactivity : The phenyl and methyl groups in this compound introduce steric hindrance, likely reducing its reactivity compared to simpler analogs like 4-Cyclohexyl-3-oxobutanal.

- Pharmaceutical Potential: While Esfar demonstrates the viability of cyclohexyl-ketone derivatives in drug development, the target compound’s aldehyde group may limit bioavailability due to instability under physiological conditions .

Biological Activity

Overview

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal, with the molecular formula and CAS number 228419-04-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including an aldehyde and a ketone, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The aldehyde and ketone groups can participate in various biochemical reactions, influencing cellular processes such as apoptosis, migration, and angiogenesis. Additionally, the compound's aromatic ring allows for π-π interactions with other aromatic systems, enhancing its binding affinity to target molecules.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits cell growth in cancer cell lines, with an IC50 value around 30 μM for breast cancer cells (MDA-MB-231). Furthermore, it has shown potential in blocking angiogenesis with an IC50 of 3 μM, indicating its role in impairing tumor vascularization .

In Vivo Studies

In animal models, particularly NOD-SCID mice inoculated with breast cancer cells, treatment with this compound resulted in a 20% reduction in tumor volume compared to untreated controls. The treated mice also exhibited less extensive metastasis to the lungs, suggesting that the compound may effectively inhibit metastatic spread .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key characteristics:

| Compound Name | Structure Type | IC50 (μM) Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Aldehyde/Ketone | ~30 (MDA-MB-231) | Covalent bonding with nucleophiles; π-π interactions |

| 4-Cyclohexyl-3-methyl-4-hydroxy-3-phenylbutanol | Alcohol | ~40 (various cancer lines) | Similar mechanism; less potent than compound above |

| 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanoic acid | Carboxylic acid | ~50 (various cancer lines) | Oxidation pathway; reduced efficacy |

Study 1: Antimetastatic Effects

In a controlled study involving MDA-MB-231 cells, researchers observed that treatment with this compound significantly reduced cell invasion and migration. The compound was administered at varying concentrations, revealing a dose-dependent response in inhibiting metastatic behavior .

Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that when administered orally at a dose of 150 mg/kg, peak plasma concentrations reached approximately 40 μM within five hours, with a half-life of about two hours. These parameters suggest favorable absorption and distribution characteristics for potential therapeutic applications .

Q & A

Q. What synthetic methodologies are reported for synthesizing 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutanal?

The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride derivatives, as demonstrated in the preparation of structurally similar 4-aryl-4-oxo-2-butenoic acids . Michael-type addition reactions (e.g., thioglycolic acid to α,β-unsaturated ketones) are also viable, though this may yield racemic mixtures requiring chiral resolution . Cyclohexyl substituents can be introduced via phenylcyclohexane precursors under controlled acylation conditions .

Q. How can researchers characterize this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities, particularly using EP-grade reference standards (e.g., 4-cyclohexylbutanoic acid as a potential byproduct) . Nuclear magnetic resonance (NMR) analysis of carbonyl (δ ~200 ppm for ketones) and aromatic protons (δ 6.5–8.0 ppm) can confirm regiochemistry . Mass spectrometry (MS) with electrospray ionization (ESI) is critical for verifying molecular weight (e.g., C₁₇H₂₀O₂ requires m/z ≈ 256.3) .

Q. What biological activities are associated with structurally related 4-oxobutanal derivatives?

Analogous compounds exhibit anti-inflammatory and enzyme-modulating properties. For example, cyclohexenone derivatives demonstrate β-unsaturated ketone-mediated inhibition of cyclooxygenase (COX) enzymes . Derivatives with fluorobenzoyl or dichlorobenzyl groups show anticancer potential via apoptosis induction .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiopure forms of this compound?

Racemic mixtures may form during Michael additions (e.g., thioglycolic acid reactions) . Chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution (lipases for ester intermediates) can isolate enantiomers . Computational modeling (density functional theory, DFT) predicts energy barriers for stereoisomer interconversion .

Q. What strategies optimize reaction yields while minimizing byproducts?

Solvent-free Friedel-Crafts acylation reduces side reactions (e.g., polymerization) . Temperature control (<50°C) prevents cyclohexyl group degradation . Impurity profiling via LC-MS identifies byproducts like 4-cyclohexylbutanoic acid, guiding recrystallization or column chromatography optimization .

Q. How can computational tools predict this compound’s pharmacokinetic and toxicity profiles?

Molecular docking (AutoDock Vina) evaluates interactions with COX-2 or cytochrome P450 enzymes . Quantitative structure-activity relationship (QSAR) models predict logP (~3.2) and bioavailability using descriptors like topological polar surface area (TPSA ≈ 40 Ų) . Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II or ADMETLab .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Scaling Michael additions requires strict stoichiometric control to avoid thioglycolic acid excess, which generates sulfhydryl byproducts . Large-scale purification of ketone intermediates demands gradient elution in preparative HPLC . Stability studies (pH 3–9, 25–40°C) ensure degradation products (e.g., hydrolysis of the oxo group) remain below ICH thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.